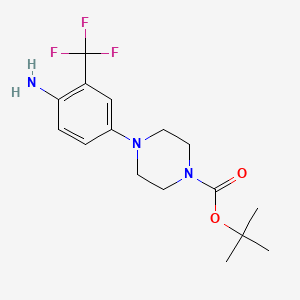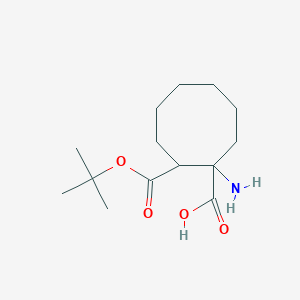
Boc-1-amino-1-cyclooctanecarboxylic-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-1-amino-1-cyclooctanecarboxylic acid is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.36 g/mol . It is a white powder that is primarily used in research and development within the fields of chemistry and biology . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used to protect amines during chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-1-amino-1-cyclooctanecarboxylic acid typically involves the protection of the amino group with a Boc group. One common method includes the reaction of 1-amino-1-cyclooctanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
While specific industrial production methods for Boc-1-amino-1-cyclooctanecarboxylic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Boc-1-amino-1-cyclooctanecarboxylic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Various acyl chlorides, isocyanates, and other electrophiles.
Major Products Formed
Deprotection: 1-amino-1-cyclooctanecarboxylic acid.
Substitution: Amides, ureas, and other derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Boc-1-amino-1-cyclooctanecarboxylic acid is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Boc-1-amino-1-cyclooctanecarboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Boc-1-amino-1-cyclooctanecarboxylic acid is unique due to its larger ring size compared to similar compounds like Boc-1-amino-1-cyclohexanecarboxylic acid and Boc-1-amino-1-cyclopropanecarboxylic acid . The larger ring size can influence the compound’s conformational flexibility and reactivity, making it suitable for specific applications in chemical synthesis and research .
Propiedades
Fórmula molecular |
C14H25NO4 |
|---|---|
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
1-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclooctane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-11(16)10-8-6-4-5-7-9-14(10,15)12(17)18/h10H,4-9,15H2,1-3H3,(H,17,18) |
Clave InChI |
FDADSZILNSKMPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CCCCCCC1(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



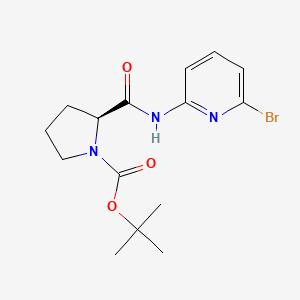
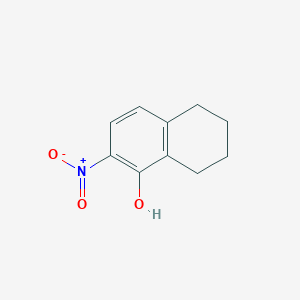
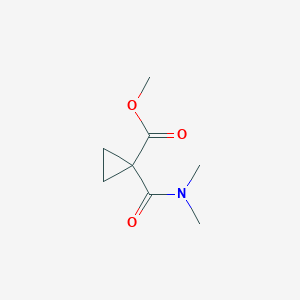
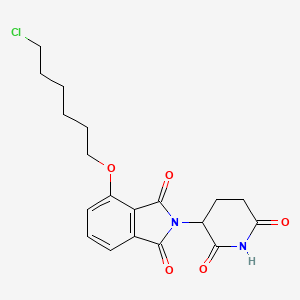
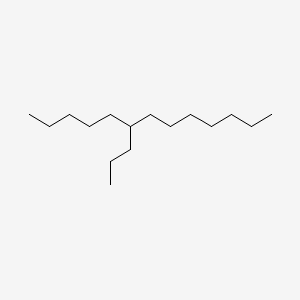
![Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13934599.png)
![2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine](/img/structure/B13934600.png)
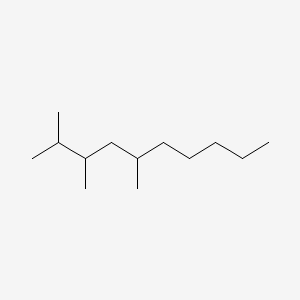
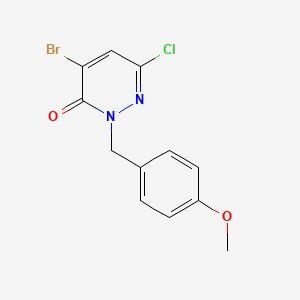
![Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13934612.png)

![2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13934621.png)
